2-bromo-6-(trifluoromethyl)benzoic Acid
Overview
Description
2-Bromo-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoic acid core. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
It is often used as an organic intermediate in synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Mode of Action
As an organic intermediate, its interaction with targets would depend on the specific reactions it is involved in during the synthesis of other compounds .
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various biochemical pathways depending on the final compounds it is used to produce .
Pharmacokinetics
Its water solubility, a factor that can influence bioavailability, is predicted to be low .
Result of Action
As an organic intermediate, its effects would likely be seen in the properties of the final compounds it helps to synthesize .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(trifluoromethyl)benzoic acid typically involves the bromination of 6-(trifluoromethyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the benzoic acid derivative with another aromatic compound.
Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)benzoic acid can be compared with other similar compounds such as:
2-Bromo-6-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
2-Bromo-6-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a carboxylic acid group.
2-Bromo-6-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZERNJLIPMDNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406157 | |
Record name | 2-bromo-6-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177420-64-3 | |
Record name | 2-bromo-6-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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